molecular formula C5H3ClO4S B13204490 5-Formylfuran-2-sulfonyl chloride

5-Formylfuran-2-sulfonyl chloride

Cat. No.: B13204490
M. Wt: 194.59 g/mol
InChI Key: BRMGVOSPUPGSGX-UHFFFAOYSA-N
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Description

5-Formylfuran-2-sulfonyl chloride: is an organic compound with the molecular formula C5H3ClO4S. It is a derivative of furan, a heterocyclic organic compound, and contains both a formyl group (-CHO) and a sulfonyl chloride group (-SO2Cl).

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Formylfuran-2-sulfonyl chloride typically involves the sulfonylation of 5-formylfuran. One common method is the reaction of 5-formylfuran with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety compared to batch processes. The use of 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent has been explored to enhance the efficiency of the sulfonylation process .

Chemical Reactions Analysis

Types of Reactions: 5-Formylfuran-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Formylfuran-2-sulfonyl chloride is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 5-Formylfuran-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic and readily reacts with nucleophiles to form sulfonyl derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Molecular Targets and Pathways: The molecular targets of this compound include nucleophilic sites on biomolecules, such as amino groups on proteins and peptides. The sulfonylation of these sites can lead to changes in the biological activity and function of the biomolecules .

Properties

Molecular Formula

C5H3ClO4S

Molecular Weight

194.59 g/mol

IUPAC Name

5-formylfuran-2-sulfonyl chloride

InChI

InChI=1S/C5H3ClO4S/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H

InChI Key

BRMGVOSPUPGSGX-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C=O

Origin of Product

United States

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